molecular formula C18H25N5O4 B1663861 2-Octynyladenosine CAS No. 1090893-12-1

2-Octynyladenosine

Cat. No.: B1663861
CAS No.: 1090893-12-1
M. Wt: 375.4 g/mol
InChI Key: NVGGIHKSKVAPEY-XKLVTHTNSA-N
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Description

YT-146 is a compound known for its role as an agonist of the adenosine A2A receptor. This receptor is part of the adenosine receptor family, which plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and immune response . YT-146 has been explored for its potential therapeutic applications in treating cardiovascular diseases, eye disorders, and other conditions.

Mechanism of Action

Target of Action

2-Octynyladenosine (YT 146) is primarily an agonist of the adenosine receptor . The A1 AR plays a crucial role in cardioprotection against ischemia/reperfusion injury .

Mode of Action

YT 146 interacts with the A1 AR, leading to the activation of protein kinase C . This interaction and subsequent activation of protein kinase C occur during preischemic treatment in isolated and crystalloid-perfused rat hearts .

Biochemical Pathways

The activation of A1 AR by YT 146 leads to a series of biochemical reactions that ultimately preserve the energy-producing ability of mitochondria during ischemia . Specifically, YT 146 attenuates the sodium influx to myocardial mitochondria in ischemic cardiac cells . This action results in the preservation of the ability of mitochondria to produce energy and enhancement of the contractile recovery in reperfused hearts .

Result of Action

The primary result of YT 146’s action is the significant improvement of postischemic recovery of left ventricular developed pressure . YT 146 treatment also leads to a more significant restoration of the high-energy phosphate content in reperfused hearts compared to untreated hearts . These effects suggest that YT 146 preserves the energy-producing ability of mitochondria during ischemia .

Action Environment

The environment in which YT 146 acts is primarily the ischemic and reperfused heart . The compound’s efficacy in preserving mitochondrial function and enhancing contractile recovery is particularly notable in this environment . .

Biochemical Analysis

Biochemical Properties

2-Octynyladenosine interacts with adenosine receptors, specifically the A1 and A2 subtypes . These receptors are proteins that play crucial roles in various biochemical reactions. The interaction between this compound and these receptors can influence several biochemical processes. For example, it has been found to preserve the energy-producing ability of mitochondria during ischemia in the myocardium .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to improve postischemic recovery of left ventricular developed pressure in rat hearts . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been suggested that the cardioprotective effects of this compound are exerted via cardiac A1 adenosine receptor stimulation and the activation of protein kinase C .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, preischemic treatment with this compound has been shown to significantly improve postischemic recovery in rat hearts . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. It has been found that this compound dose-dependently improved postischemic recovery of the left ventricular developed pressure in rat hearts .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to attenuate the sodium lactate-induced decrease in mitochondrial energy-producing ability and the increase in mitochondrial sodium concentration in myocardial skinned fibers .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. It has been suggested that this compound may attenuate sodium influx to myocardial mitochondria in ischemic cardiac cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YT-146 typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the core structure: This step involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of YT-146 would be scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:

    Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

    Automated purification systems: These systems streamline the purification process, ensuring consistent quality and reducing labor costs.

Chemical Reactions Analysis

Types of Reactions

YT-146 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetic anhydride).

Major Products

The major products formed from these reactions depend on the specific functional groups present in YT-146 and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.

    Medicine: Explored as a therapeutic agent for cardiovascular diseases, eye disorders, and other conditions due to its ability to activate adenosine A2A receptors.

    Industry: Potential applications in the development of new pharmaceuticals and as a research tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    CGS-21680: Another adenosine A2A receptor agonist with similar pharmacological properties.

    NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist that activates multiple adenosine receptor subtypes.

    Regadenoson: A selective adenosine A2A receptor agonist used clinically as a pharmacologic stress agent in myocardial perfusion imaging.

Uniqueness of YT-146

YT-146 is unique due to its specific binding affinity and selectivity for the adenosine A2A receptor. This selectivity makes it a valuable tool for studying the physiological and pharmacological roles of this receptor, as well as for developing targeted therapies with fewer off-target effects compared to non-selective agonists.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGGIHKSKVAPEY-XKLVTHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238211
Record name YT 146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90596-75-1
Record name YT 146
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90596-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YT 146
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YT 146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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